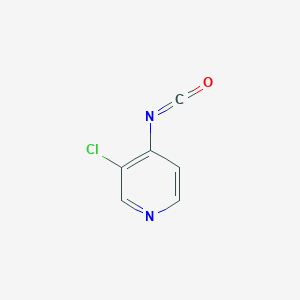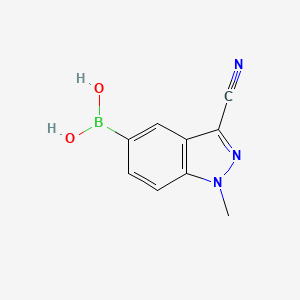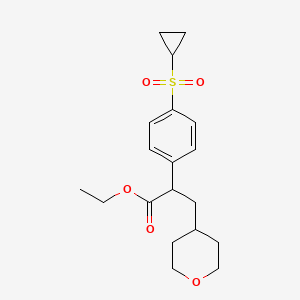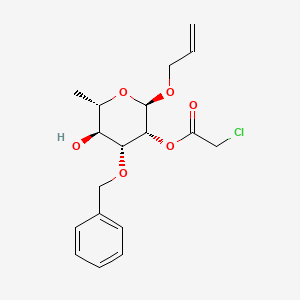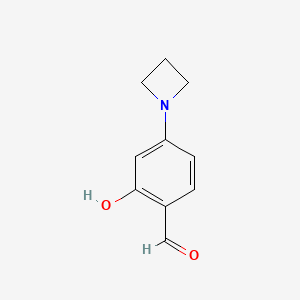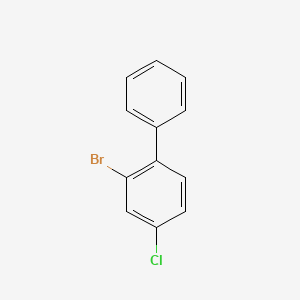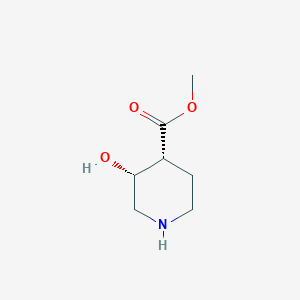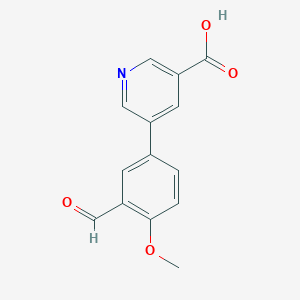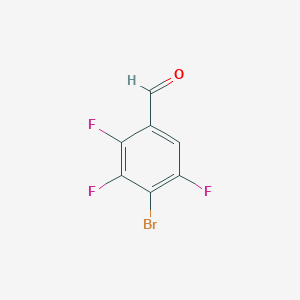
4-Bromo-2,3,5-trifluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and three fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2,3,5-trifluorobenzaldehyde typically involves the bromination of 2,3,5-trifluorobenzaldehyde. One common method includes the following steps:
Bromination Reaction: 2,3,5-trifluorobenzaldehyde is dissolved in a suitable solvent, such as dichloromethane. Bromine is then added dropwise to the solution while maintaining the temperature below 10°C.
Isolation and Purification: After the reaction is complete, the mixture is washed with sodium sulfite solution to remove excess bromine. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3,5-trifluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups depending on the nucleophile used.
Reduction: 4-Bromo-2,3,5-trifluorobenzyl alcohol.
Oxidation: 4-Bromo-2,3,5-trifluorobenzoic acid
Aplicaciones Científicas De Investigación
4-Bromo-2,3,5-trifluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3,5-trifluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trifluorobenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2,3,6-trifluorobenzaldehyde: Similar structure but with a different fluorine substitution pattern.
2,4,5-Trifluorobenzaldehyde: Similar structure but with different positions of fluorine atoms
Uniqueness
4-Bromo-2,3,5-trifluorobenzaldehyde is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H2BrF3O |
|---|---|
Peso molecular |
238.99 g/mol |
Nombre IUPAC |
4-bromo-2,3,5-trifluorobenzaldehyde |
InChI |
InChI=1S/C7H2BrF3O/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1-2H |
Clave InChI |
MURVWKNOEGIKIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


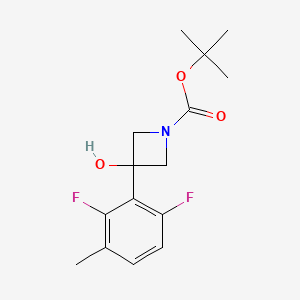
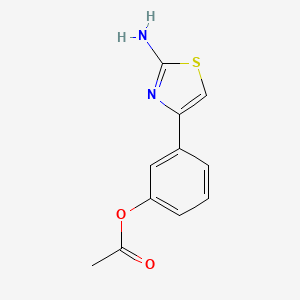
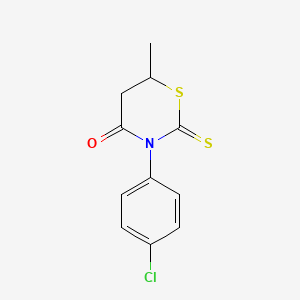
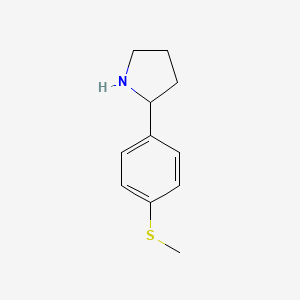
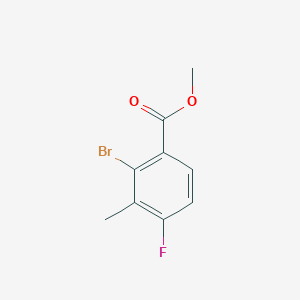
![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)
